2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide
Description
This compound is a cyclopenta[d]pyrimidine derivative featuring a furan-2-ylmethyl substituent at position 1, a sulfanylacetamide moiety at position 4, and an isopropylphenyl group as the terminal acetamide substituent.
Properties
IUPAC Name |
2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-15(2)16-8-10-17(11-9-16)24-21(27)14-30-22-19-6-3-7-20(19)26(23(28)25-22)13-18-5-4-12-29-18/h4-5,8-12,15H,3,6-7,13-14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBLCVGLKXPDSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclopenta[d]pyrimidin core: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.
Introduction of the furan-2-ylmethyl group: This step involves a nucleophilic substitution reaction where the furan ring is attached to the cyclopenta[d]pyrimidin core.
Attachment of the sulfanyl-acetamide linkage: This final step involves the reaction of the intermediate with a suitable thiol and acetamide derivative under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties that make it useful in studying biological pathways and mechanisms.
Medicine: Potential therapeutic applications could include its use as a drug candidate for treating various diseases.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations :
- The target compound’s cyclopenta[d]pyrimidine core distinguishes it from simpler pyrimidine or triazole-based analogs. This bicyclic system may enhance target binding affinity or metabolic stability.
- The furan-2-ylmethyl group is shared with triazole derivatives in , which showed anti-exudative activity, suggesting a possible role in modulating inflammation or vascular permeability.
Mechanistic and Functional Overlaps
Anti-Inflammatory and Anti-Fibrotic Potential
- Analogs with sulfanylacetamide moieties (e.g., ) have demonstrated anti-inflammatory effects, likely via inhibition of cyclooxygenase (COX) or cytokine signaling (e.g., TNFα) .
- The furan-2-yl group in the target compound is structurally analogous to anti-fibrotic compounds targeting hepatic stellate cells, which regulate collagen expression .
Target Prediction and Polypharmacology
- ChemMapper () predicts that sulfur-containing pyrimidine/acetamide derivatives may interact with kinases, GPCRs, or ion channels due to their electronegative and hydrogen-bonding features.
- Molecular docking studies on similar compounds (e.g., ) suggest that the sulfanyl group facilitates interactions with cysteine residues in target proteins, while the acetamide moiety engages in hydrogen bonding.
Divergences in Bioactivity
Despite structural similarities, minor substituent changes can drastically alter bioactivity:
Implications for Drug Development
Network Pharmacology Insights
- Compounds with Tanimoto coefficients >0.85 share similar gene expression profiles in 20% of cases, but biological context (e.g., cell type, disease state) significantly modulates outcomes .
- The target compound’s isopropylphenyl group may enhance blood-brain barrier penetration compared to methylphenyl analogs, as seen in related acetamide drugs .
Structure-Activity Relationship (SAR) Considerations
Biological Activity
The compound 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic molecule with potential biological activities due to its unique structural features. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Structural Overview
The compound consists of several key components:
- Furan Ring : A heterocyclic aromatic compound that may contribute to the compound's reactivity and interaction with biological targets.
- Cyclopenta[d]pyrimidine Core : This moiety is known for its diverse biological activities, including anti-cancer properties.
- Sulfanyl Group : This functional group can enhance the compound's binding affinity to various biological targets.
The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The presence of the furan and acetamide moieties suggests potential interactions with:
- Enzymatic Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation.
- Receptor Modulation : It could act as a modulator for receptors involved in inflammatory responses.
Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit significant anticancer activity. For instance:
- In vitro Studies : Compounds similar to 2-({1-[(furan-2-yl)methyl]-2-oxo... have shown strong antiproliferative effects against various cancer cell lines (breast, colon, and lung) .
Anti-inflammatory Properties
The cyclopenta[d]pyrimidine derivatives have been studied for their ability to inhibit pro-inflammatory cytokines. This suggests that the compound may also possess anti-inflammatory properties, potentially useful in treating conditions like rheumatoid arthritis or other inflammatory diseases.
Case Studies
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of related compounds to optimize their efficacy and reduce toxicity. The following findings are noteworthy:
- Efficacy Against Cancer : The compound's structural analogs have demonstrated IC50 values in the low micromolar range against several cancer types.
- Selectivity : Some derivatives show selectivity towards cancer cells over normal cells, minimizing side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
